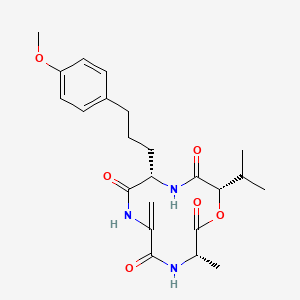
AM-Toxin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: AM-Toxin I can be synthesized using the Fmoc-based solid-phase method. This method involves the synthesis of linear depsipeptides, followed by cyclization using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . The process is efficient and rapid, allowing for the preparation of this compound and its analogs.
Industrial Production Methods: This method’s efficiency and rapidity make it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: AM-Toxin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups, such as carbonyl groups, into alcohols.
Substitution: Substitution reactions can replace one functional group with another, potentially creating new analogs of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized analogs of this compound, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
AM-Toxin I has several scientific research applications, including:
Mécanisme D'action
AM-Toxin I exerts its effects by targeting specific sites within susceptible apple cells. It primarily affects the plasma membrane and chloroplasts, causing invagination of the plasma membrane and loss of electrolytes . These disruptions lead to cell death and the characteristic symptoms of Alternaria blotch. The toxin’s action involves binding to specific molecular targets, disrupting normal cellular functions and leading to necrosis .
Comparaison Avec Des Composés Similaires
AF-Toxin: Similar in structure to AM-Toxin I, but with different host specificity and chemical properties.
ACT-Toxin: A host-specific toxin with a different mode of action and target plants.
Uniqueness of this compound: this compound is unique due to its specific action on apple cultivars and its cyclic depsipeptide structure. Its ability to selectively induce necrosis in susceptible apple leaves sets it apart from other similar toxins .
Propriétés
Numéro CAS |
53193-10-5 |
|---|---|
Formule moléculaire |
C23H31N3O6 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1 |
Clé InChI |
SYONRRYXABHFOE-SNRMKQJTSA-N |
SMILES isomérique |
C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
SMILES canonique |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
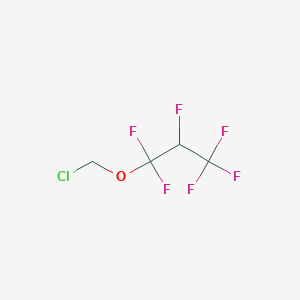

![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
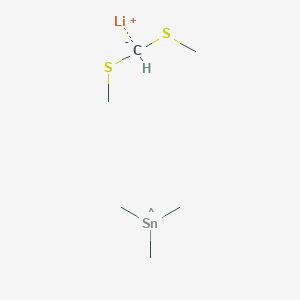
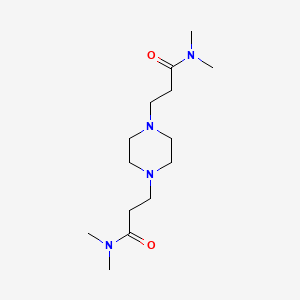
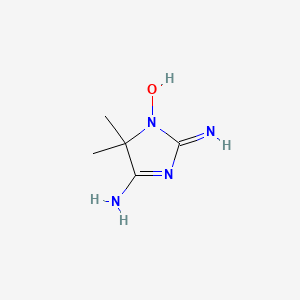
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
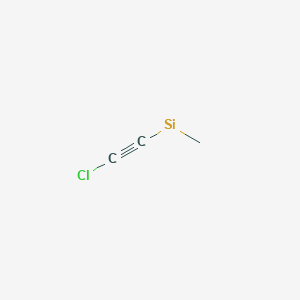
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
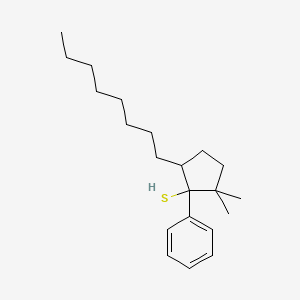
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
